molecular formula C10H8ClFN2O B2504436 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide CAS No. 2093465-37-1

4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide

Cat. No. B2504436
CAS RN: 2093465-37-1
M. Wt: 226.64
InChI Key: QHJPSQXACCQWIG-LURJTMIESA-N
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Description

4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that contribute to inflammation. It has also been found to inhibit the activity of certain proteins that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit tumor growth and metastasis in animal models of cancer. Additionally, it has been found to have a low toxicity profile, which makes it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide is its low toxicity profile, which makes it a suitable candidate for further research and development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide. One potential direction is to investigate its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation. Another potential direction is to explore its mechanism of action in more detail, which could lead to the development of more effective treatments for these diseases. Additionally, more research is needed to fully understand the advantages and limitations of this compound in lab experiments, which could help to optimize its use in future research studies.

Synthesis Methods

The synthesis of 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide involves the reaction of 3-fluoroaniline with chloroacetyl chloride, followed by the reaction of the resulting product with potassium cyanide. The final product is obtained through the reaction of the intermediate with 4-chlorobenzoyl chloride. This method has been reported in several research articles and has been found to be effective in producing high yields of the compound.

Scientific Research Applications

4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide has been used in several scientific research studies due to its potential applications in the fields of medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation.

properties

IUPAC Name

4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c1-6(5-13)14-10(15)7-2-3-8(11)9(12)4-7/h2-4,6H,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJPSQXACCQWIG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide

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